molecular formula C8H13N B1359676 N-isobutylpyrrole CAS No. 20884-13-3

N-isobutylpyrrole

Cat. No. B1359676
CAS RN: 20884-13-3
M. Wt: 123.2 g/mol
InChI Key: CDSYXCIQYSQOKF-UHFFFAOYSA-N
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Description

N-isobutylpyrrole is not directly mentioned in the provided papers, but related compounds and reactions involving pyrrole structures are discussed. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The papers provided focus on various synthetic methods and reactions involving pyrrole derivatives, which are important in the development of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of pyrrole derivatives is a key theme in the provided research. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . Another study describes the controlled cationic polymerization of isobutyl vinyl ether using pyrrole, where pyrrole acts as a transfer agent rather than an initiator, leading to an increase in the number of growing polymer chains .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity and physical properties. The papers discuss various pyrrole-containing compounds, such as N-methyl-7-deazaguanines, which exhibit inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism . The structural assignment of these compounds is essential for understanding their function and optimizing their activity.

Chemical Reactions Analysis

Chemical reactions involving pyrrole derivatives are diverse and include polymerization, alkylation, and cyclization. The cationic polymerization of isobutyl vinyl ether with pyrrole results in polymers with narrow molecular weight distributions . Cyclization reactions are also prominent, as seen in the synthesis of both enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, which involves bromination and ring closure . Additionally, a DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles to form functionalized pyrrolidines provides insight into the mechanisms and selectivities of these reactions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

N-isobutylpyrrole has been explored in various chemical syntheses and reactions. For instance, studies have investigated the preparation and properties of N-tributyltin pyrrole, highlighting the reactions with halides to yield N-substituted pyrroles. This research is fundamental in understanding the chemical behavior and potential applications of N-isobutylpyrrole derivatives (Pommier & Lucas, 1973). Additionally, N-isobutylpyrrole has been involved in the synthesis of complex molecules like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Biological and Biomedical Research

In the realm of biology and medicine, N-isobutylpyrrole derivatives have been utilized in various ways. Notably, the National Disease Research Interchange has utilized human biospecimens, which likely include derivatives of N-isobutylpyrrole, in diabetes research and the development of transplantation therapies (Bell & Leinweber, 2015).

Material Science and Polymer Research

In material science, N-isobutylpyrrole plays a role in the development of new polymers. A study focused on end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations using N-(2-tert-butoxyethyl)pyrrole, which is closely related to N-isobutylpyrrole. This research contributes to our understanding of polymer chemistry and potential applications in various industries (Morgan & Storey, 2010).

Environmental Applications

In the environmentalsector, derivatives of N-isobutylpyrrole might be involved in processes like adsorption for water purification. For example, a study on the adsorption of heavy metal ions by activated carbon in the presence of nanobubbles might include compounds structurally related to N-isobutylpyrrole. This research is significant for developing new methods for water treatment and pollution control (Kyzas et al., 2019).

Biofuel and Biotechnology

In the field of biofuels, N-isobutylpyrrole and its derivatives have been studied for their potential in biofuel production. Research on isobutanol, a biofuel, has involved understanding its production in microorganisms like Saccharomyces cerevisiae. This research is crucial for the development of renewable energy sources and could involve pathways or compounds related to N-isobutylpyrrole (Matsuda et al., 2013).

properties

IUPAC Name

1-(2-methylpropyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSYXCIQYSQOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632469
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutylpyrrole

CAS RN

20884-13-3
Record name N-Isobutylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOBUTYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DD Jayasena, DU Ahn, KC Nam… - Asian-Australasian Journal …, 2013 - ncbi.nlm.nih.gov
Flavour comprises mainly of taste and aroma and is involved in consumers’ meat-buying behavior and preferences. Chicken meat flavour is supposed to be affected by a number of ante…
Number of citations: 277 www.ncbi.nlm.nih.gov
J Tang, QZ Jin, GH Shen, CT Ho… - Journal of Agricultural …, 1983 - ACS Publications
Volatile flavor compounds were isolated from 150 lb of fried chicken by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 149 pubs.acs.org
AF Diaz, KK Kanazawa - Extended Linear Chain Compounds: Volume 3, 1983 - Springer
… The poly-N-methyl-pyrrole and poly-N-isobutylpyrrole films show roomtemperature thermoelectric powers of + 50 and + 80 IN /K, respectively, which are much higher than the value, + 8 f…
Number of citations: 41 link.springer.com
GP Rizzi - Journal of Agricultural and Food Chemistry, 1974 - ACS Publications
The 7V-alkyl-2-acylpyrroles (I) are a class of organoleptically interesting substances which have been observed in a wide variety of heat-treated foodstuffs including: tea (Yamamoto et ai…
Number of citations: 65 pubs.acs.org
S Voskanyan, MV Mavrov, VF Kucherov - … of the Academy of Sciences of …, 1968 - Springer
… Heating 1,2-di(N-isobutylamino)butyne-3 (III, R = H, R' = i-C4Hg) to 150~ leads to formation of N-isobutylpyrrole (IV, R = i-C4Hg) with a considerable amount of tarring. The cyclization …
Number of citations: 3 link.springer.com
H Shi, CT Ho - Flavor of meat and meat products, 1994 - Springer
Poultry meat has become a significant constituent of the North American diet. Numerous reviews on poultry flavour have been published (Wilson and Katz, 1972; Steverink, 1981; …
Number of citations: 59 link.springer.com

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